

# Deacetyldiltiazem-d4: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Deacetyldiltiazem-d4

Cat. No.: B602620

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Deacetyldiltiazem-d4**, a deuterated metabolite of the calcium channel blocker diltiazem. This document serves as a core resource for researchers and scientists engaged in drug metabolism, pharmacokinetics (DMPK), and bioanalytical assay development.

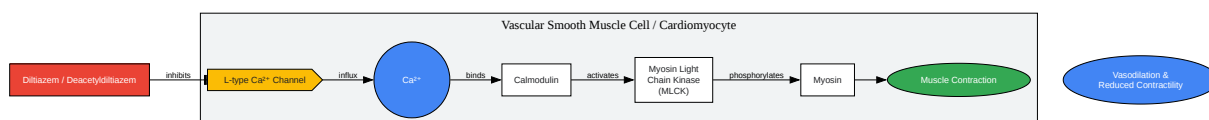
## Core Compound Data

**Deacetyldiltiazem-d4** is the deuterium-labeled form of deacetyldiltiazem, a primary and pharmacologically active metabolite of diltiazem.<sup>[1][2]</sup> The incorporation of four deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative mass spectrometry-based bioanalytical assays.<sup>[3]</sup>

Parameter	Value	Source
CAS Number	112259-40-2	[4]
Molecular Formula	C <sub>20</sub> H <sub>20</sub> D <sub>4</sub> N <sub>2</sub> O <sub>3</sub> S	[4]
Molecular Weight	376.51 g/mol	[4]
Synonyms	Desacetyl Diltiazem-d4, (2S,3S)-5-(2-(Dimethylamino)ethyl-1,1,2,2-d4)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][2,4]thiazepin-4(5H)-one	[4]

## Pharmacological Context: Diltiazem's Mechanism of Action

Diltiazem, the parent compound of **Deacetyldiltiazem-d4**, is a non-dihydropyridine calcium channel blocker.[1][2] Its therapeutic effects are achieved by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.[1][2] This action leads to vasodilation, a decrease in heart rate, and reduced myocardial contractility.[5][6] Deacetyldiltiazem retains a significant portion of the pharmacological activity of the parent drug.[1]



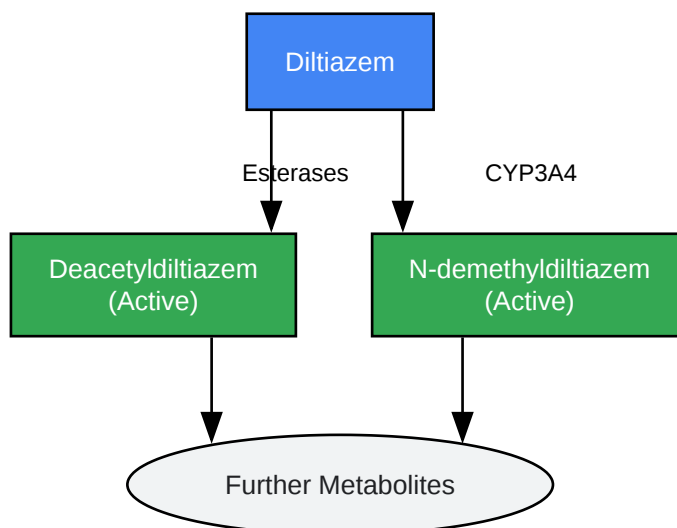
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Diltiazem's signaling pathway leading to muscle relaxation.

## Metabolism of Diltiazem

Diltiazem undergoes extensive first-pass metabolism in the liver. The primary metabolic pathways are deacetylation, N-demethylation, and O-demethylation, which are catalyzed by cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) and esterases.[1][7]

Deacetylation results in the formation of deacetyldiltiazem.



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Simplified metabolic pathway of Diltiazem.

## Experimental Protocol: Bioanalytical Method Using Deacetyldiltiazem-d4

The following is a representative experimental protocol for the quantification of diltiazem and its metabolites in human plasma using **Deacetyldiltiazem-d4** as an internal standard. This protocol is a composite based on several published methods.[3][8][9]

### 1. Sample Preparation (Liquid-Liquid Extraction)

- To 500 µL of human plasma, add 50 µL of a working solution of **Deacetyldiltiazem-d4** (internal standard).
- Vortex the mixture for 60 seconds.

- Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.

## 2. LC-MS/MS Conditions

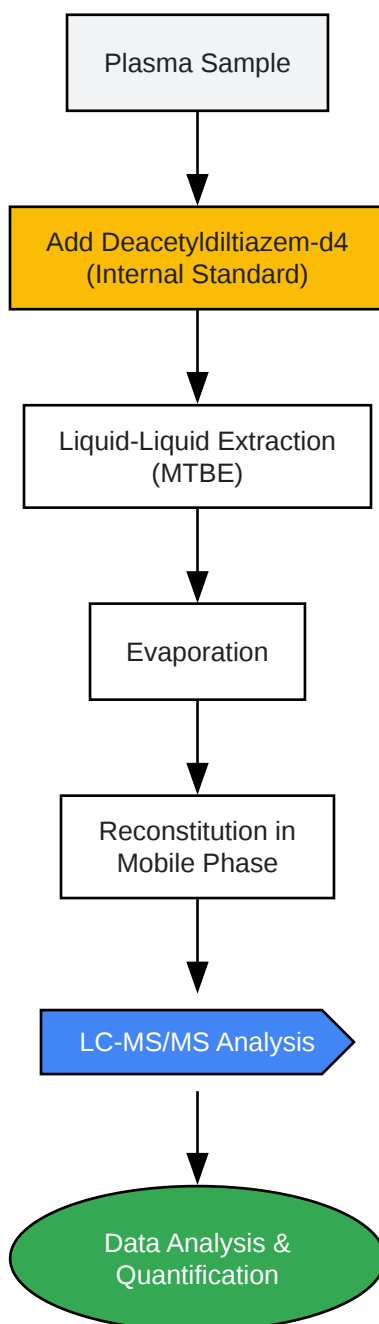
- Chromatographic Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
- Mobile Phase: A mixture of 10 mM ammonium acetate buffer and acetonitrile (e.g., 25:75, v/v) with isocratic elution.
- Flow Rate: 0.2 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM).
  - Diltiazem: m/z 415.1 → 178.1
  - Deacetyldiltiazem: m/z 373.1 → 178.1
  - **Deacetyldiltiazem-d4**: m/z 377.1 → 182.1 (example transition, requires optimization)

## 3. Method Validation

The method should be validated according to regulatory guidelines, assessing:

- Specificity and selectivity
- Linearity and range

- Accuracy and precision
- Limit of detection (LOD) and limit of quantification (LOQ)
- Matrix effects and recovery
- Stability (freeze-thaw, short-term, long-term)



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Bioanalytical workflow for plasma sample analysis.

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